Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 175277-12-0
VCID: VC20882994
InChI: InChI=1S/C10H10N2O4/c1-5-4-7(12-15-5)9-8(10(13)14-3)6(2)11-16-9/h4H,1-3H3
SMILES: CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate

CAS No.: 175277-12-0

Cat. No.: VC20882994

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate - 175277-12-0

Specification

CAS No. 175277-12-0
Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
IUPAC Name methyl 3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C10H10N2O4/c1-5-4-7(12-15-5)9-8(10(13)14-3)6(2)11-16-9/h4H,1-3H3
Standard InChI Key FDSIFWDGJSJXMP-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC
Canonical SMILES CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC

Introduction

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is a complex organic compound with a specific molecular structure that includes isoxazole rings. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties. The following sections will delve into its chemical characteristics, synthesis, and potential applications.

Synthesis and Preparation

The synthesis of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid, 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid, with methanol. This process can be facilitated by acid catalysts such as sulfuric acid or hydrochloric acid.

Potential Applications

While specific applications of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities, such as antimicrobial or anticancer properties. The isoxazole ring system is known for its presence in various biologically active compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator